3-Isothiocyanato-4-methoxypyridine

Physicochemical profiling Drug-likeness Permeability

Generic isothiocyanate substitution risks altered cysteine adduct formation and divergent H₂S release kinetics, compromising cardiac preconditioning models and coordination polymer architectures. This 3-ITC-4-MeO-pyridine isomer provides a defined electronic landscape. - Enables tunable H₂S donor kinetics via resonance electronic effects of the 4-methoxy group (Cmax up to 65.4 µM for the pyridyl class). - Furnishes a privileged methoxypyridine scaffold for γ-secretase modulator probes (IC₅₀ ~60 nM for Aβ42 reduction in related analogs). - Delivers unambiguous bridging vs. chelating coordination geometry that the 2-isothiocyanato regioisomer cannot replicate.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B8512840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isothiocyanato-4-methoxypyridine
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)N=C=S
InChIInChI=1S/C7H6N2OS/c1-10-7-2-3-8-4-6(7)9-5-11/h2-4H,1H3
InChIKeyVAZGOCAEYUHLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isothiocyanato-4-methoxypyridine: Technical Baseline for Scientific Procurement


3-Isothiocyanato-4-methoxypyridine (CAS 1378078-65-9) is a heterocyclic isothiocyanate with molecular formula C₇H₆N₂OS and molecular weight 166.20 g/mol [1]. The compound features a pyridine core substituted with an isothiocyanate (-N=C=S) group at position 3 and a methoxy (-OCH₃) group at position 4, placing it within the pyridyl isothiocyanate class alongside analogs such as 3-pyridyl isothiocyanate, 2-isothiocyanato-4-methoxypyridine, and 4-methoxyphenyl isothiocyanate [2]. Its computed physicochemical descriptors include XLogP3 of 2.2, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 66.6 Ų, indicating moderate lipophilicity and favorable permeability characteristics relative to non-methoxylated pyridyl isothiocyanates [1]. The compound is typically supplied at 95% purity and is employed as a synthetic building block in medicinal chemistry, chemical biology probe development, and coordination chemistry [3].

Why Generic Isothiocyanate Substitution Fails for This Compound


The isothiocyanate class encompasses structurally diverse compounds—aliphatic, aromatic, and heterocyclic—whose biological and chemical behaviors are exquisitely sensitive to the electronic and steric environment of the –N=C=S warhead [1]. Within the pyridyl isothiocyanate subfamily, the position of the isothiocyanate group on the pyridine ring and the presence, position, and electronic nature of additional substituents critically modulate both the electrophilicity of the isothiocyanate carbon (governing cysteine adduct formation and H₂S release kinetics) and the compound's physicochemical profile (logP, solubility, permeability) [1][2]. Thus, 3-isothiocyanato-4-methoxypyridine, bearing an electron-donating methoxy group para to the pyridine nitrogen and meta to the isothiocyanate, presents a fundamentally distinct reactivity and property landscape compared to non-methoxylated pyridyl isothiocyanates (e.g., 3-pyridyl isothiocyanate), regioisomeric methoxy variants (e.g., 2-isothiocyanato-4-methoxypyridine), or benzenoid analogs (e.g., 4-methoxyphenyl isothiocyanate). Generic substitution without accounting for these differences risks altered target engagement, divergent metabolic stability, or failed synthetic downstream applications [2][3].

Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Profile: Lipophilicity and Polar Surface Area Comparison

The 4-methoxy substituent in 3-isothiocyanato-4-methoxypyridine modulates key physicochemical descriptors relative to the non-methoxylated parent scaffold, 3-pyridyl isothiocyanate. Computed XLogP3 increases by 0.9 log units (from 1.3 to 2.2), and TPSA increases from 38.0 Ų to 66.6 Ų, reflecting the additional oxygen atom's contribution to polarity [1][2]. This dual increase in both lipophilicity and polar surface area is atypical and indicates that the methoxy group enhances membrane permeability potential (via logP increase) while maintaining hydrogen-bond acceptor capacity (via TPSA increase), a combination that may favor blood-brain barrier penetration in CNS-targeted probe design [3].

Physicochemical profiling Drug-likeness Permeability

Regioisomeric Effects on Coordination Geometry in Cobalt(II) Complexes

The position of the isothiocyanate group on the pyridine ring dictates metal coordination geometry in cobalt(II) complexes. 4-Methoxypyridine (4-MOP) acting as a co-ligand with thiocyanato cobalt(II) produces three distinct structural motifs—1D coordination polymer (catena), mononuclear trans-octahedral, and mononuclear tetrahedral complexes—depending on stoichiometry and synthetic conditions [1]. For 3-isothiocyanato-4-methoxypyridine, the isothiocyanate at position 3 and methoxy at position 4 create a unique donor-atom spatial arrangement distinct from the 2-isothiocyanato regioisomer, where the –N=C=S group is ortho to the pyridine nitrogen, enabling bidentate chelation modes not accessible to the 3-isothiocyanato variant [1]. This regioisomeric differentiation is critical for the rational design of coordination polymers and metallodrug candidates.

Coordination chemistry Cobalt(II) complexes Ligand design

H₂S Donor Capacity: Structure-Activity Relationship Analysis

A systematic SAR study of 45 isothiocyanates established that 3-pyridyl isothiocyanate (compound 25) exhibits the highest H₂S-releasing capacity in the presence of L-cysteine (Cmax = 65.436 ± 4.356 μM), substantially exceeding the benchmark natural isothiocyanate sulforaphane and all other tested analogs [1]. The study correlated H₂S release with steric and electronic factors: electron-withdrawing heterocycles and minimal steric hindrance around the –N=C=S group favor the L-cysteine-mediated dithiocarbamate formation and subsequent H₂S liberation [1]. The 4-methoxy substituent in 3-isothiocyanato-4-methoxypyridine introduces an electron-donating resonance effect (+M) that is expected to modulate the electrophilicity of the isothiocyanate carbon relative to the unsubstituted 3-pyridyl isothiocyanate, potentially tuning the kinetics of cysteine adduct formation and H₂S release rate. The methoxy group also increases molecular weight and alters logP, factors shown in the SAR to influence H₂S donor efficiency [1]. Quantitative comparison awaits dedicated experimental measurement.

H₂S donors Cardioprotection Isothiocyanate SAR

Synthetic Accessibility via One-Pot Thiophosgene-Free Route

3-Isothiocyanato-4-methoxypyridine is accessible via a one-pot methodology starting from commercially available 3-amino-4-methoxypyridine, employing aqueous iron(III) chloride-mediated desulfurization of an in situ-generated dithiocarbamate salt from carbon disulfide in the presence of DABCO or sodium hydride [1]. This method has been demonstrated for pyridyl isothiocyanates generally and yields the target compound without requiring isolation of intermediates. By contrast, 4-methoxyphenyl isothiocyanate (a benzenoid comparator frequently considered for similar applications) requires a distinct synthetic route starting from 4-methoxyaniline with thiophosgene or alternative thiocarbonyl transfer reagents, which carry different safety, cost, and waste disposal profiles . The one-pot aqueous method for pyridyl isothiocyanates offers advantages in atom economy and reduced purification burden relative to traditional two-step thiophosgene-based protocols [1].

Synthetic methodology One-pot synthesis Process chemistry

Methoxypyridine Scaffold Privilege in γ-Secretase Modulator Design

The methoxypyridine motif has been identified as a privileged scaffold in the development of γ-secretase modulators (GSMs) for Alzheimer's disease. Rynearson et al. (2020) demonstrated that insertion of a methoxypyridine moiety into a tetracyclic GSM scaffold yielded compound 22d, which exhibited robust activity for attenuating Aβ42 production (IC₅₀ = 60 nM) while maintaining good aqueous solubility [1]. Replacement of the methoxy group with a hydroxy substituent (3-hydroxypyridine analog) resulted in a modest recovery of potency (IC₅₀ = 89 nM), indicating that the methoxy group contributes favorably but is not irreplaceable for target engagement in this specific chemotype [1]. 3-Isothiocyanato-4-methoxypyridine, bearing both the methoxypyridine core and the electrophilic isothiocyanate warhead, represents a dual-functional building block that combines the GSM-privileged methoxypyridine recognition element with a covalent cysteine-targeting isothiocyanate moiety, a combination not present in the comparator methoxypyridine GSMs or in non-methoxylated isothiocyanates [1][2].

Alzheimer's disease γ-Secretase modulation Aβ42 reduction

Best-Fit Research and Industrial Application Scenarios


Cardioprotection Research with Tunable H₂S Donor Candidates

The demonstrated superiority of the pyridyl isothiocyanate scaffold as an H₂S donor (Cmax = 65.4 μM for 3-pyridyl isothiocyanate with L-cysteine) positions 3-isothiocyanato-4-methoxypyridine as a candidate for ischemia/reperfusion injury models where pharmacological pre-conditioning via H₂S release is the therapeutic hypothesis [1]. The 4-methoxy substituent provides a synthetic handle for modulating the kinetics of cysteine-mediated H₂S liberation through resonance electronic effects on the isothiocyanate electrophilicity, a parameter directly correlated with cardioprotective efficacy in the Langendorff perfused heart model [1].

Covalent Chemical Probes with Dual Recognition and Warhead Functionality

The methoxypyridine motif is a validated recognition element in γ-secretase modulator development, with compound 22d achieving IC₅₀ = 60 nM for Aβ42 reduction [2]. 3-Isothiocyanato-4-methoxypyridine uniquely combines this GSM-privileged scaffold with a covalent cysteine-targeting isothiocyanate, enabling the design of activity-based probes or covalent inhibitors for target identification and validation studies in Alzheimer's disease research. The compound's computed XLogP3 of 2.2 and TPSA of 66.6 Ų are consistent with CNS drug-like space, supporting its use in brain-penetrant probe development [3].

Coordination Polymer Synthesis with Regioisomerically Defined Ligands

The distinct spatial arrangement of donor atoms in 3-isothiocyanato-4-methoxypyridine (pyridine-N meta to isothiocyanate, methoxy para to pyridine-N) produces coordination geometries that differ fundamentally from the 2-isothiocyanato regioisomer [4]. For the synthesis of 1D coordination polymers exhibiting metamagnetic transitions or for constructing MOFs with tailored pore environments, the specific regioisomeric identity of the isothiocyanato-methoxypyridine ligand must be explicitly specified and verified, as the bridging vs. chelating behavior of the isothiocyanate group is position-dependent [4].

Scale-Up Assessment Using Thiophosgene-Free Synthetic Chemistry

The one-pot aqueous FeCl₃-mediated synthesis of pyridyl isothiocyanates from the corresponding amines, avoiding thiophosgene, has been demonstrated as a general method for this compound class [5]. For procurement decisions involving multi-gram to kilogram quantities, the documented synthetic accessibility via this route supports reliable supply chain planning and reduces the safety burden associated with thiophosgene-dependent syntheses that are common for alternative benzenoid isothiocyanates such as 4-methoxyphenyl isothiocyanate [5].

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